(S)-2-(6-Cyclopropylpyridin-2-yl)-4-ethyl-4,5-dihydrooxazole
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Overview
Description
(S)-2-(6-Cyclopropylpyridin-2-yl)-4-ethyl-4,5-dihydrooxazole is a chiral compound that belongs to the class of heterocyclic organic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The compound’s unique structure, which includes a cyclopropyl group and a pyridine ring, makes it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(6-Cyclopropylpyridin-2-yl)-4-ethyl-4,5-dihydrooxazole typically involves multiple steps, starting from readily available starting materials. One common approach might include:
Formation of the Pyridine Ring: This can be achieved through a condensation reaction involving a suitable aldehyde and ammonia or an amine.
Introduction of the Cyclopropyl Group: This step might involve a cyclopropanation reaction, where a cyclopropyl group is added to the pyridine ring using reagents such as diazomethane.
Formation of the Oxazole Ring: This can be done through a cyclization reaction involving an appropriate precursor, such as an α-hydroxy ketone or an α-halo ketone, under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(6-Cyclopropylpyridin-2-yl)-4-ethyl-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Medicine: Potential use in drug development for treating various diseases.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of (S)-2-(6-Cyclopropylpyridin-2-yl)-4-ethyl-4,5-dihydrooxazole would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and affecting cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-(6-Cyclopropylpyridin-2-yl)-4-methyl-4,5-dihydrooxazole
- (S)-2-(6-Cyclopropylpyridin-2-yl)-4-ethyl-4,5-dihydrothiazole
Uniqueness
The uniqueness of (S)-2-(6-Cyclopropylpyridin-2-yl)-4-ethyl-4,5-dihydrooxazole lies in its specific combination of functional groups and stereochemistry, which can confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
(4S)-2-(6-cyclopropylpyridin-2-yl)-4-ethyl-4,5-dihydro-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-2-10-8-16-13(14-10)12-5-3-4-11(15-12)9-6-7-9/h3-5,9-10H,2,6-8H2,1H3/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTWUGUBERMUQQK-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1COC(=N1)C2=CC=CC(=N2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1COC(=N1)C2=CC=CC(=N2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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